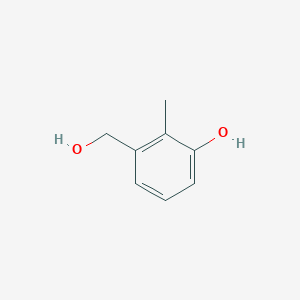

3-(Hydroxymethyl)-2-methylphenol

概要

説明

The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Synthesis Analysis

Hydroxymethylation is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds . Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of compounds like 3-(Hydroxymethyl)-2-methylphenol .

Molecular Structure Analysis

The molecular structure of a compound can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its specific structure and functional groups. For example, the hydroxymethyl group can participate in various reactions due to its alcohol functionality .

Physical And Chemical Properties Analysis

Physical properties include characteristics such as color, density, hardness, and melting and boiling points . The addition of a hydroxymethyl group can lead to changes in these properties .

科学的研究の応用

Organic Chemistry

In the field of organic chemistry, “3-(Hydroxymethyl)-2-methylphenol” is used in the synthesis of stable 5-HMF derivatives directly from carbohydrates . The method involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The products were isolated by column chromatography over silica gel . This one-pot synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility was developed and made it highly promising for biological screening .

Analytical Chemistry

In analytical chemistry, “3-(Hydroxymethyl)-2-methylphenol”, also known as Methylcitric acid (MCA), is significant in the analysis of body fluids for metabolic disorders. It is used to identify stereoisomers of MCA in human urine, highlighting its role in diagnosing conditions like propionic acidaemia and methylmalonic aciduria.

Atmospheric Chemistry

The study of atmospheric chemistry includes the identification of organic tracer compounds. Derivatives of “3-(Hydroxymethyl)-2-methylphenol” are identified in both field and laboratory samples, including derivatives of pentanedioic acid, for tracking secondary organic aerosol from biogenic hydrocarbons.

Biochemistry

In biochemistry, “3-(Hydroxymethyl)-2-methylphenol” is used in the study of enzymes and inhibitors. Researchers synthesized two inhibitors of glutamate carboxypeptidase II, including derivatives of this compound, revealing their enantiospecificity in inhibition.

Material Science

In material science, derivatives of “3-(Hydroxymethyl)-2-methylphenol” contribute to the development of polymers. Researchers studied the molecular transport of organic probe molecules through polyurethane membranes derived from citric acid, a form of pentanedioic acid.

Environmental Science

This compound is also relevant in environmental science. Researchers explored the catalytic reduction of biomass-derived furanic compounds, involving derivatives of “3-(Hydroxymethyl)-2-methylphenol”, for sustainable chemical production.

Synthesis of Stable 5-HMF Derivatives

In the field of organic chemistry, “3-(Hydroxymethyl)-2-methylphenol” is used in the synthesis of stable 5-HMF derivatives directly from carbohydrates . The method involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The products were isolated by column chromatography over silica gel . This one-pot synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility was developed and made it highly promising for biological screening .

Hyper Cross-linked Polymers (HCPs)

In the field of material science, “3-(Hydroxymethyl)-2-methylphenol” is used in the synthesis of Hyper Cross-linked Polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in recent years . The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by .

Food Industry

In the food industry, “3-(Hydroxymethyl)-2-methylphenol”, also known as Hydroxymethylfurfural (HMF), is used as a food improvement agent . It is primarily used as a food additive as a biomarker as well as a flavoring agent for food products . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Renewable Energy

In the field of renewable energy, “3-(Hydroxymethyl)-2-methylphenol” is used in the development of alternative methods for processing renewable raw material sources . Carbohydrates represent a large part of yearly renewable biomass and are highly promising for such processing . The plant-derived furan 5-hydroxymethylfurfurol (5-HMF) is being extensively used as a transformation platform .

Polymer Science

In polymer science, “3-(Hydroxymethyl)-2-methylphenol” is used in the synthesis of Hyper Cross-linked Polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in recent years . The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking .

Safety And Hazards

Safety data sheets provide information on the safety and hazards of a compound. They include information on the compound’s classification, label elements, first-aid measures, firefighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information .

将来の方向性

特性

IUPAC Name |

3-(hydroxymethyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-7(5-9)3-2-4-8(6)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFILMGCTBJAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516726 | |

| Record name | 3-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)-2-methylphenol | |

CAS RN |

54874-26-9 | |

| Record name | 3-Hydroxy-2-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54874-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

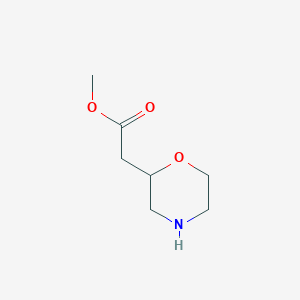

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

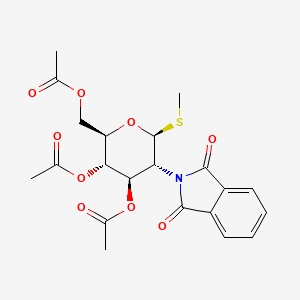

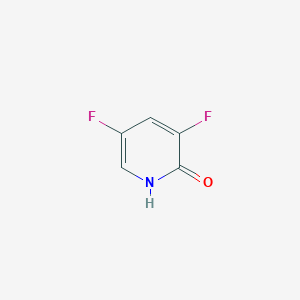

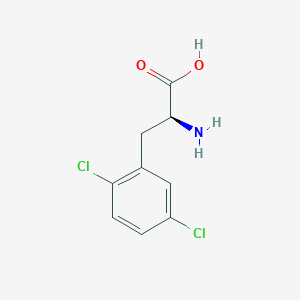

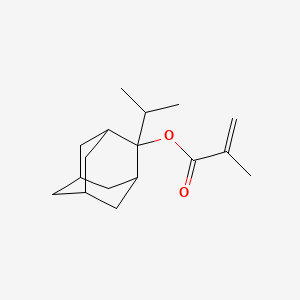

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。